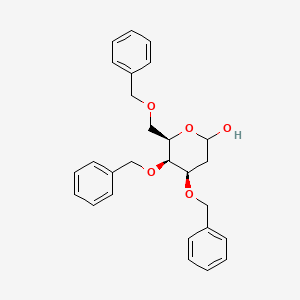

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Übersicht

Beschreibung

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a synthetic carbohydrate derivative. It is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the galactopyranose ring. This compound is often used as an intermediate in the synthesis of more complex carbohydrate molecules and has applications in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Analyse Chemischer Reaktionen

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols.

Common reagents and conditions used in these reactions include organic solvents, bases, and acids. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

Glycosyl Donor in Oligosaccharide Synthesis

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose serves as an effective glycosyl donor for glycosylation reactions. These reactions are crucial for synthesizing oligosaccharides and glycoproteins, which have significant biological roles. The compound's benzyl groups enhance its stability and solubility, facilitating its use in various reaction conditions.

Table 1: Comparison of Glycosyl Donors in Oligosaccharide Synthesis

| Glycosyl Donor | Yield (%) | Selectivity | Application |

|---|---|---|---|

| This compound | 85 | High | Synthesis of complex oligosaccharides |

| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | 78 | Moderate | Glycoprotein synthesis |

| 2-O-Benzyl-4,6-O-benzylidene-D-glucopyranose | 90 | High | C-glycoside formation |

Biological Applications

Biochemical Reagent

this compound is recognized as a biochemical reagent with applications in life sciences. It has been studied for its potential roles in various biological processes:

- Anti-infection : Research indicates its effectiveness in inhibiting certain pathogens.

- Cell Cycle Regulation : The compound has been observed to influence cell cycle dynamics and DNA damage responses.

- Immunology : It plays a role in modulating immune responses and inflammation pathways.

Case Studies

Case Study 1: Synthesis of Antibody-Drug Conjugates (ADCs)

In a study focusing on ADCs, this compound was utilized to create a conjugate that enhances targeted delivery of therapeutic agents to cancer cells. The glycosylation step was critical for ensuring the stability and efficacy of the conjugate.

Case Study 2: C-Glycoside Formation

Another research highlighted the compound's role in forming C-glycosides with high stereoselectivity. The presence of the benzyl groups was essential for achieving the desired selectivity during the reaction process.

Wirkmechanismus

The mechanism of action of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is primarily related to its role as a synthetic intermediate. It can participate in various chemical reactions to form more complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose can be compared with similar compounds such as:

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose: Similar structure but derived from glucose instead of galactose.

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Contains an additional benzyl group at position 2.

3,4,6-Tri-O-acetyl-D-glucal: Contains acetyl groups instead of benzyl groups .

The uniqueness of this compound lies in its specific substitution pattern and its utility in synthesizing galactose-based derivatives.

Biologische Aktivität

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose (TBDG) is a synthetic carbohydrate derivative that serves as a versatile building block in organic synthesis, particularly in the preparation of complex carbohydrates. While its direct biological activity is not extensively documented, its structural characteristics and synthetic applications suggest significant potential for biological interactions.

Chemical Structure and Properties

TBDG features three benzyl protecting groups on the hydroxyl positions of the galactopyranose unit, enhancing its hydrophobicity and potentially altering its biological interactions. The molecular formula is with a molecular weight of 426.53 g/mol. The presence of these benzyl groups allows for selective modifications that can introduce various functionalities at specific positions on the sugar molecule, making TBDG a valuable intermediate for synthesizing glycosides and probing biological processes.

Synthesis and Applications

TBDG can be synthesized through various methods, including the protection of 2-deoxy-D-galactose with benzyl groups. This compound is primarily used as a substrate in glycosylation reactions to study glycosyltransferases—enzymes that transfer sugar moieties from donor to acceptor molecules. The ability to modify TBDG selectively facilitates the exploration of carbohydrate-protein interactions and the development of carbohydrate-based drugs.

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Di-O-benzyl-2-deoxy-D-galactopyranose | Two benzyl groups on hydroxyls | Fewer substitutions than TBDG |

| 2-Deoxy-D-glucopyranose | Different sugar backbone (glucose) | Distinct from galactose structure |

| Methyl α-D-galactopyranoside | Methyl ether instead of benzyl | Simpler structure without aromatic substitutions |

Biological Activity Insights

Although TBDG itself does not exhibit inherent biological activity, compounds with similar structures often show significant biological properties. For instance:

- Glycosylation Studies : Research indicates that TBDG can be utilized to study glycosylation mechanisms crucial for various biological processes, including cell signaling and immune responses .

- Carbohydrate-Protein Interactions : Modified derivatives of TBDG have been employed to probe interactions between carbohydrates and proteins, which are vital for understanding cellular functions and developing therapeutics targeting glycosylation pathways .

Case Studies and Research Findings

- Glycosylation Reactions : A study demonstrated the successful use of TBDG in glycosylation reactions with azido derivatives, highlighting its utility in synthesizing complex oligosaccharides relevant to bacterial cell wall polysaccharides .

- Stereoselectivity in Glycoside Formation : Research has shown that TBDG derivatives can exhibit high stereoselectivity in glycoside formation when activated under specific conditions, which is critical for producing biologically active compounds .

- Applications in Drug Development : The versatility of TBDG in synthesizing modified sugars has implications for drug development, particularly in creating novel carbohydrate-based therapeutics that target specific biological pathways .

Eigenschaften

IUPAC Name |

(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHLARNGSMEJE-MTZHAQACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose in the context of the research?

A1: The research focuses on a novel method for glycosylation using 2-azido sugar derivatives. this compound is one of the key building blocks used in this study. The researchers successfully employed it alongside 2-azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose and -mannopyranose to achieve glycosylation reactions. [] This highlights the compound's utility in synthesizing complex carbohydrates, particularly those relevant to biological systems like the O-specific cell wall polysaccharide of E. coli 058. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.